(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid
Overview
Description
(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a sulfoacetyl group attached to an aniline moiety, which is further connected to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Aniline Derivative: The synthesis begins with the preparation of the aniline derivative by introducing the ethyl and methyl groups onto the benzene ring through Friedel-Crafts alkylation.
Sulfoacetylation: The aniline derivative is then subjected to sulfoacetylation using sulfoacetic acid or its derivatives under acidic conditions to introduce the sulfoacetyl group.
Coupling with Propanoic Acid: The final step involves coupling the sulfoacetylated aniline with a propanoic acid derivative using peptide coupling reagents such as EDCI or DCC to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The sulfoacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoacetyl group may play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)butanoic acid: Similar structure with a butanoic acid backbone.
(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)acetic acid: Similar structure with an acetic acid backbone.
Uniqueness
(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-4-11-7-5-6-9(2)13(11)15(10(3)14(17)18)12(16)8-22(19,20)21/h5-7,10H,4,8H2,1-3H3,(H,17,18)(H,19,20,21)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXWIWNBIJDJHI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016160 | |
Record name | Metolachlor NOA 413173 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418095-19-8 | |
Record name | Metolachlor NOA 413173 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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